1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a type of activated phenethylamine . It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction and also in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .

Synthesis Analysis

The synthesis of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride involves several steps. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . The exact synthesis process may vary depending on the specific requirements of the reaction.Molecular Structure Analysis

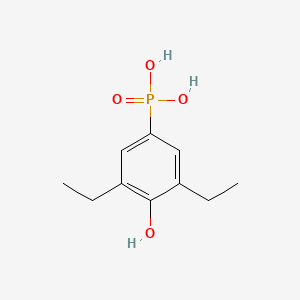

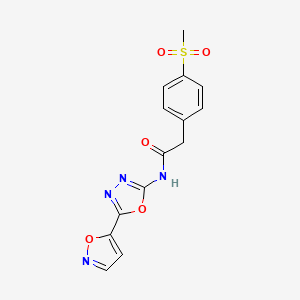

The molecular formula of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is C9H13NO . The molecular weight is 151.209 g/mol . The InChI Key is WJBMRZAHTUFBGE-UHFFFAOYSA-N .Chemical Reactions Analysis

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is used in various chemical reactions. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .Physical And Chemical Properties Analysis

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a solid at room temperature . It has a molecular weight of 187.67 . It is insoluble in water .科学的研究の応用

Synthesis of Rivastigmine

This compound is a valuable intermediate for the synthesis of Rivastigmine , a highly potent drug for the treatment of early stage Alzheimer’s disease . An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .

Biocatalytic Synthesis Reactions

In recent years, biocatalytic synthesis reactions have made a significant impact in the scientific community and have even replaced existing chemical pathways in industrial processes . The high selectivity of biocatalysts results also frequently in less or even no side reactions, which itself yields higher process and atom efficiencies .

Perfluorooctanesulfonic Acid Catalyzed Pictet-Spengler Reaction

This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . This reaction is a chemical reaction used to synthesize tetrahydroisoquinolines, isoquinoline alkaloids, and other heterocyclic compounds.

Synthesis of 1,3-Oxazepines

It is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are seven-membered heterocyclic compounds containing nitrogen and oxygen. They are used as intermediates in organic synthesis and have shown a wide range of biological activities.

Enzyme Engineering

Recent scientific and technological advances in enzyme engineering allow the relatively fast design and production of tailor-made biocatalysts for a specific process . This compound can be used in these processes.

Downstream-Processing from Biocatalyst-Based Reaction Systems

Downstream-processing from biocatalyst-based reaction systems remains an issue and is a major economic factor in the overall process . This problem originates mostly from the presence of water-soluble proteins, buffer salts, biocatalyst-based cofactors, remaining unreacted substrates and co-substrates, which have to be removed efficiently to ensure high product purities . This compound can be used in these processes.

Safety and Hazards

作用機序

Target of Action

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, also known as 3-Methoxyphenethylamine , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that the compound has been used in various chemical reactions, such as the perfluorooctanesulfonic acid catalyzed pictet-spengler reaction . The specifics of its interaction with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It has been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling , suggesting it may play a role in these biochemical pathways. More research is needed to fully understand the downstream effects of these interactions.

Result of Action

It’s known that the compound has been used in various chemical reactions

特性

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13;/h2-10,15H,11,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCWZIFYFUVHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)

![5-(3,5-dimethylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2858690.png)

![3-[7-chloro-2-(2,5-dimethylbenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2858694.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)

![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)